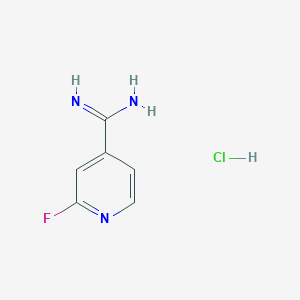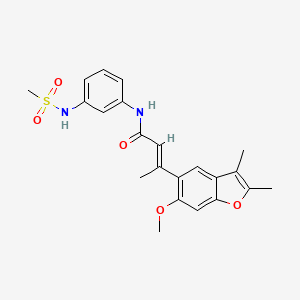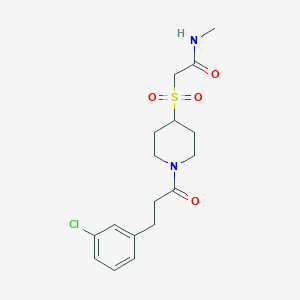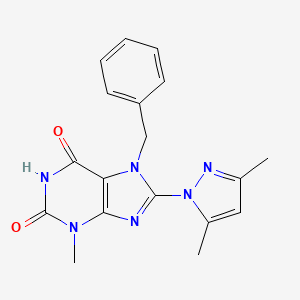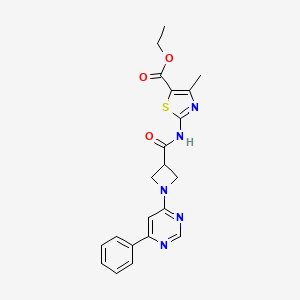
Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate, also known as tert-butyl MABC, is a chemical compound that has gained interest in scientific research due to its potential application in the field of medicinal chemistry. This compound belongs to the class of cyclobutane-containing amino acids and has a unique structure that makes it an attractive target for drug discovery.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate MABC involves its binding to the NMDA receptor, which is a type of ionotropic glutamate receptor. This binding leads to the activation of the receptor and the subsequent influx of calcium ions into the cell. This influx of calcium ions triggers various signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
Tert-butyl MABC has been shown to have a range of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process that is involved in the strengthening of synaptic connections between neurons. This enhancement of LTP has been linked to improved learning and memory in animal models. Tert-butyl MABC has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate MABC is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor and its role in synaptic transmission. However, one limitation of this compound MABC is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate MABC. One area of interest is the development of drugs that target the NMDA receptor and its role in neurological disorders. Tert-butyl MABC may serve as a starting point for the development of such drugs. Another area of interest is the study of the biochemical and physiological effects of this compound MABC in different animal models and under different experimental conditions. This may lead to a better understanding of the mechanisms underlying its effects and its potential applications in medicine.
Métodos De Síntesis
The synthesis of Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate MABC involves a series of chemical reactions that start with the condensation of this compound 3-oxocyclobutane-1-carboxylate with methylamine. The resulting intermediate is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized over the years to improve the yield and purity of this compound MABC.
Aplicaciones Científicas De Investigación
Tert-butyl MABC has been studied for its potential application in the development of drugs that target the central nervous system. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Tert-butyl MABC has also been studied for its potential use as a tool in the study of the NMDA receptor and its role in synaptic transmission.
Propiedades
IUPAC Name |
tert-butyl 3-(methylamino)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-8(6-7)11-4/h7-8,11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNBQSMKORQBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)
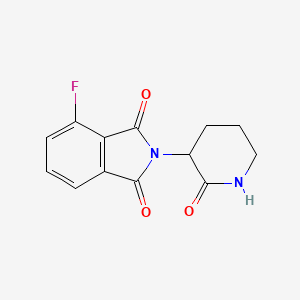
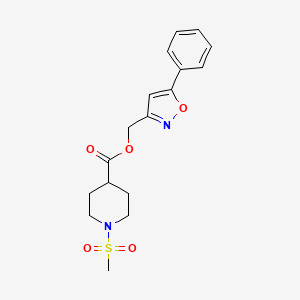
![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
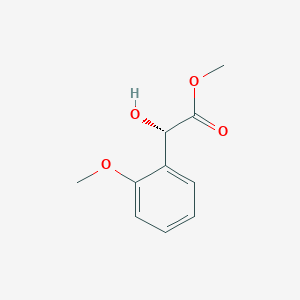
![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)
